

Introduction: The Structural Imperative of an α -Halogenated β -Ketophosphonate

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Compound of Interest

Compound Name: *Diethyl (3-chloro-2-oxopropyl)phosphonate*

CAS No.: 67257-29-8

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Diethyl (3-chloro-2-oxopropyl)phosphonate is a versatile synthetic intermediate, notable for its trifunctional nature, incorporating a phosphonate, a ketone, and a reactive alkyl halide. This combination makes it a valuable building block in various chemical syntheses, including the Horner-Wadsworth-Emmons reaction and for introducing phosphonate moieties into larger molecules. Given its reactivity, ensuring the structural integrity and purity of this reagent is paramount for predictable and successful downstream applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation of such organophosphorus compounds.[1] Its power lies in its ability to provide a detailed atomic-level map of the molecule. This guide offers a comprehensive analysis of the ^1H , ^{13}C , and ^{31}P NMR spectra of **Diethyl (3-chloro-2-oxopropyl)phosphonate**. It provides a comparative framework against potential synthetic precursors, isomers, and related analogs, supported by detailed experimental protocols to ensure researchers can confidently verify their materials.

Molecular Structure and Spectroscopic Fingerprints

The key to interpreting the NMR spectra lies in understanding the electronic environment of each nucleus within the molecular structure. The electron-withdrawing nature of the phosphonate group (P=O), the carbonyl group (C=O), and the chlorine atom creates distinct and predictable features in the spectra.

Caption: Molecular structure of **Diethyl (3-chloro-2-oxopropyl)phosphonate** with key carbons numbered.

¹H NMR Spectral Analysis

The proton NMR spectrum is characterized by distinct signals for the ethoxy groups and the chloropropanone chain, with phosphorus coupling providing a crucial layer of structural information.

- Ethoxy Protons (C1-H₂, C2-H₃ & C3-H₂, C4-H₃):
 - -O-CH₂- (C1 & C3): These methylene protons are diastereotopic and appear as a complex multiplet, often a doublet of quartets, around δ 4.1-4.3 ppm. The quartet arises from coupling to the adjacent methyl protons ($^3J_{HH} \approx 7$ Hz), and the doublet arises from coupling to the phosphorus nucleus ($^3J_{HP} \approx 8$ Hz).[2]
 - -CH₃ (C2 & C4): The terminal methyl protons appear as a triplet around δ 1.3-1.4 ppm due to coupling with the methylene protons ($^3J_{HH} \approx 7$ Hz). A small four-bond coupling to phosphorus ($^4J_{HP}$) may sometimes be observed, but is often unresolved.[3]
- Propyl Chain Protons (C5-H₂, C7-H₂):
 - P-CH₂- (C5): These protons are directly adjacent to the phosphorus atom and the carbonyl group, resulting in a significant downfield shift. They appear as a doublet around δ 3.3-3.5 ppm due to a strong two-bond coupling to the phosphorus nucleus ($^2J_{HP} \approx 22$ Hz).
 - -CH₂-Cl (C7): These protons are alpha to a ketone and attached to a chlorine atom, leading to the most downfield shift for any non-aromatic proton. They appear as a singlet around δ 4.4-4.6 ppm. The absence of coupling to phosphorus ($^4J_{HP}$ is negligible) and to the C5 protons (separated by a carbonyl group) simplifies this signal.

¹³C NMR Spectral Analysis

In proton-decoupled ¹³C NMR, each unique carbon appears as a signal whose splitting is dictated solely by coupling to the ³¹P nucleus. The natural abundance of ¹³C is low, so C-C coupling is not observed.

- **Carbonyl Carbon (C6):** This is the most deshielded carbon, appearing far downfield around δ 198-202 ppm. It exhibits a two-bond coupling to phosphorus (^2JCP), appearing as a doublet with a coupling constant of approximately 5-7 Hz.
- **Chloromethyl Carbon (C7):** Alpha to the carbonyl and attached to chlorine, this carbon resonates around δ 48-50 ppm. It is three bonds away from phosphorus, and any ^3JCP coupling is typically small or unresolved.
- **Phosphonomethyl Carbon (C5):** This carbon, directly bonded to phosphorus, shows a very large one-bond coupling constant. It appears as a strong doublet around δ 38-40 ppm with $^1\text{JCP} \approx 130\text{-}140$ Hz.[4][5] This large coupling is a definitive feature for carbons directly attached to a phosphonate group.
- **Ethoxy Carbons (-O-CH₂- & -CH₃):**
 - -O-CH₂- (C1 & C3): These carbons appear as a doublet around δ 62-64 ppm due to two-bond coupling with phosphorus ($^2\text{JCP} \approx 6\text{-}8$ Hz).
 - -CH₃ (C2 & C4): The terminal methyl carbons appear as a doublet around δ 16-17 ppm due to three-bond coupling with phosphorus ($^3\text{JCP} \approx 5\text{-}6$ Hz).

³¹P NMR Spectral Analysis

³¹P NMR provides a direct and unambiguous window into the phosphorus environment.

- **Chemical Shift:** For a pentavalent phosphonate of this type, a single resonance is expected in the range of δ +18 to +22 ppm (relative to 85% H₃PO₄). This chemical shift is highly characteristic of the phosphonate functional group.[6]
- **Proton-Decoupled Spectrum:** In a $\{^1\text{H}\}$ -decoupled spectrum, the signal will appear as a sharp singlet, confirming the presence of a single phosphorus environment.
- **Proton-Coupled Spectrum:** In a proton-coupled spectrum, the signal will be a complex multiplet due to coupling with the protons on C1, C3, and C5. This can be used to confirm the connectivity but is often complex to interpret fully.

Comparative Analysis with Alternative Compounds

The purity of **Diethyl (3-chloro-2-oxopropyl)phosphonate** is often assessed by comparing its NMR data against potential impurities from its synthesis (e.g., via an Arbuzov reaction).

Compound	Key ¹ H NMR Feature(s)	Key ¹³ C NMR Feature(s)	³¹ P NMR Shift (δ ppm)
Diethyl (3-chloro-2-oxopropyl)phosphonate (Target)	P-CH ₂ doublet ~3.4 ppm (² JHP ≈ 22 Hz); -CH ₂ Cl singlet ~4.5 ppm.	C=O doublet ~200 ppm; P-CH ₂ doublet ~39 ppm (¹ JCP ≈ 135 Hz).	~ +20
Triethyl phosphite (Starting Material)	Multiplet ~3.9-4.1 ppm.	-O-CH ₂ doublet ~58 ppm (² JCP ≈ 9 Hz).	~ +138
Diethyl (2-oxopropyl)phosphonate (Analog)	P-CH ₂ doublet ~3.1 ppm; C(O)-CH ₃ singlet ~2.3 ppm.[7]	C(O)-CH ₃ ~27 ppm; P-CH ₂ doublet ~42 ppm (¹ JCP ≈ 130 Hz). [7]	~ +23
Diethyl (1,3-dichloro-2-oxopropyl)phosphonate (Side Product)	P-CHCl- doublet; -CHCl- singlet. Shifts would differ significantly.	P-CHCl carbon with large ¹ JCP coupling.	Shift likely similar to target.

This table clearly shows that key starting materials like triethyl phosphite are easily identified by their vastly different ³¹P chemical shift. Common analogs, such as the non-chlorinated version, can be distinguished by the presence of a methyl singlet in the ¹H NMR spectrum instead of a chloromethyl singlet.

Experimental Protocols

Reproducible and high-quality data depend on a standardized experimental approach.[1]

Sample Preparation

- **Solvent Selection:** Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is standard for this class of compound.

- Concentration: Dissolve approximately 10-20 mg of the phosphonate product in 0.6-0.7 mL of CDCl₃.
- Standard: The CDCl₃ solvent peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) serves as a secondary reference. Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm) if precise referencing is required. For ³¹P NMR, an external standard of 85% H₃PO₄ (δ 0.00 ppm) is used.
- Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer.

- ¹H NMR Spectroscopy:
 - Pulse Sequence: Standard single-pulse (e.g., zg30).
 - Spectral Width (sw): 12-16 ppm.
 - Acquisition Time (aq): \geq 3 seconds for good resolution.
 - Relaxation Delay (d1): 2-5 seconds.
 - Number of Scans (ns): 8-16 scans.
- ¹³C{¹H} NMR Spectroscopy (Proton-Decoupled):
 - Pulse Sequence: Proton-decoupled single-pulse with NOE (e.g., zgpg30).
 - Spectral Width (sw): 220-240 ppm.
 - Acquisition Time (aq): \geq 1.5 seconds.
 - Relaxation Delay (d1): 2-5 seconds.
 - Number of Scans (ns): 1024-4096 scans, depending on concentration.
- ³¹P{¹H} NMR Spectroscopy (Proton-Decoupled):

- Pulse Sequence: Proton-decoupled single-pulse (e.g., zgpg30).
- Spectral Width (sw): 100-200 ppm, centered around the expected phosphonate region.
- Acquisition Time (aq): ≥ 1 second.
- Relaxation Delay (d1): 5-10 seconds.
- Number of Scans (ns): 64-256 scans.

Caption: Workflow for NMR-based structural verification of phosphonate products.

Conclusion

The structural characterization of **Diethyl (3-chloro-2-oxopropyl)phosphonate** is unequivocally achieved through a combined ^1H , ^{13}C , and ^{31}P NMR analysis. The key spectroscopic fingerprints are the characteristic ^{31}P chemical shift ($\sim +20$ ppm), the large one-bond ^1JCP coupling constant (~ 135 Hz) for the P-CH₂ group, and the strong two-bond ^2JHP coupling (~ 22 Hz) observed in the ^1H spectrum. By comparing these features against those of potential impurities and analogs, researchers can confidently ascertain the identity, purity, and structural integrity of this important synthetic reagent, ensuring the reliability of their subsequent experimental work.

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